molecular formula C38H33NO5 B557665 Fmoc-D-Hse(Trt)-OH CAS No. 257886-01-4

Fmoc-D-Hse(Trt)-OH

Cat. No.: B557665
CAS No.: 257886-01-4
M. Wt: 583,7 g/mole
InChI Key: QUTREFXHXPNEJN-PGUFJCEWSA-N
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Description

Fmoc-D-Hse(Trt)-OH is a derivative of homoserine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the side chain hydroxyl group. This compound is commonly used in solid-phase peptide synthesis, a method widely employed in both research and industrial settings for the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Hse(Trt)-OH typically involves the protection of the amino and hydroxyl groups of homoserine. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the protection of the hydroxyl group with the trityl (Trt) group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and bases like diisopropylethylamine (DIPEA).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the use of excess reagents to achieve high yields. The process involves multiple steps of coupling and deprotection, with extensive washing between steps to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Hse(Trt)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Trt protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

    Substitution Reactions: Replacement of the protecting groups with other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid in DCM) are used to remove the Trt group.

    Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry

Fmoc-D-Hse(Trt)-OH is extensively used in the synthesis of peptides, which are important in the study of protein structure and function. It allows for the incorporation of homoserine residues into peptides, which can be used to study the role of this amino acid in biological systems.

Biology

In biological research, peptides synthesized using this compound are used as probes to study enzyme-substrate interactions, receptor-ligand binding, and other biochemical processes.

Medicine

Peptides containing homoserine residues are being investigated for their potential therapeutic applications, including as antimicrobial agents and enzyme inhibitors.

Industry

In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic assays and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of Fmoc-D-Hse(Trt)-OH involves its incorporation into peptides during solid-phase synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the Trt group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The resulting peptides can interact with various molecular targets, including enzymes, receptors, and other proteins, to exert their biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Ser(Trt)-OH: Similar to Fmoc-D-Hse(Trt)-OH but with serine instead of homoserine.

    Fmoc-D-Thr(Trt)-OH: Contains threonine instead of homoserine.

    Fmoc-D-Hse(Bzl)-OH: Uses a benzyl (Bzl) group instead of a trityl group for hydroxyl protection.

Uniqueness

This compound is unique in its ability to incorporate homoserine residues into peptides, which can introduce specific structural and functional properties. The trityl group provides robust protection for the hydroxyl group, making it suitable for use in various synthetic applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTREFXHXPNEJN-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585041
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257886-01-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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